Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an amino group, and an ethoxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile, and the mixture is stirred for several hours at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both an amino group and an ethoxy-oxoethyl group.
Biological Activity
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse scientific literature.
Chemical Structure and Synthesis
The molecular formula of this compound is C17H25N2O4, with a molecular weight of approximately 356.85 g/mol. The compound features a piperidine ring that is substituted with an amino group and an ethoxy-oxoethyl side chain, enhancing its interaction with biological targets.
Synthesis Methods:
-
Conventional Synthesis:
- Reaction of benzyl piperidine with ethyl chloroformate to form an intermediate.
- Further reaction with ethyl oxalyl chloride to yield the final product.
- Solvents such as acetonitrile and catalysts like triethylamine are typically used.
-
Industrial Production:
- Large-scale synthesis often employs continuous flow reactors to enhance yield and purity.
- Advanced purification techniques like chromatography are utilized to ensure high-quality products.
Biological Activity
This compound has been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, studies have shown that certain analogs can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Properties
The compound's structure allows it to interact with cellular targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A study evaluating the anticancer effects of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine derivatives found that specific modifications to the side chain significantly enhanced cytotoxicity against various cancer cell lines, indicating a structure-activity relationship that warrants further exploration.
Enzyme Inhibition
The compound has been explored for its potential as a biochemical probe due to its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action:
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine interacts with the active sites of target enzymes, leading to altered enzymatic activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme's active site residues .
Comparative Analysis
To understand the uniqueness of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine compared to similar compounds, a comparison table is provided below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine | Piperidine ring, amino group, ethoxy side chain | Antimicrobial, anticancer, enzyme inhibition |
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine | Similar piperazine structure | Limited antimicrobial activity |
Benzyl 4-amino-piperidine | Lacks ethoxy side chain | Weaker biological profile |
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-2-22-15(20)12-17(18)8-10-19(11-9-17)16(21)23-13-14-6-4-3-5-7-14/h3-7H,2,8-13,18H2,1H3 |
InChI Key |
UCBXAYNYAVZSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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